diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate
Description
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate is a complex organic compound with a molecular formula of C21H24N2O5. This compound is characterized by the presence of a pyrrole ring, a benzoyl group, and a malonate ester, making it a versatile molecule in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
diethyl 2-[[(4-benzoyl-1,5-dimethylpyrrol-3-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-5-27-20(25)16(21(26)28-6-2)12-22-17-13-23(4)14(3)18(17)19(24)15-10-8-7-9-11-15/h7-13,22H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEAFQHAHZMQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with benzoyl chloride under acidic conditions to form 4-benzoyl-1,5-dimethyl-1H-pyrrole.
Condensation Reaction: The resulting pyrrole derivative is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(5-benzoyl-1H-pyrrol-2-yl)malonate: Similar structure but with a different position of the benzoyl group.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Contains a pyrrole ring and benzaldehyde group but lacks the malonate ester.
Uniqueness
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug development highlight its significance in scientific research .
Biological Activity
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate is a complex organic compound notable for its potential biological activities. Its structure, which includes a pyrrole ring, a benzoyl group, and a malonate moiety, suggests various applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O5
- Molecular Weight : Approximately 384.43 g/mol
- Structural Features :
- Pyrrole ring system
- Benzoyl group attached to the pyrrole nitrogen
- Malonate ester functionality
The unique combination of these functional groups is believed to confer distinct biological activities that are being actively researched.
Antimicrobial Properties
Research indicates that compounds containing pyrrole rings often exhibit antimicrobial properties. This compound has been investigated for its ability to inhibit various bacterial strains and fungi. The presence of the benzoyl group may enhance the solubility and bioavailability of the compound, potentially increasing its antimicrobial efficacy .
Anticancer Activity
The compound has shown promise in anticancer research. Studies suggest that derivatives of pyrrole can modulate protein kinase activity, which plays a crucial role in cancer signaling pathways. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .
In Vitro Studies
Several studies have focused on the in vitro effects of this compound on various cancer cell lines:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 18.36 | Induction of apoptosis |
| PC-3 (Prostate) | 1.48 | Inhibition of VEGFR-2 signaling |
| A549 (Lung) | Not specified | Cell cycle arrest in G2/M phase |
These findings highlight the compound's selective activity against specific cancer types, suggesting that it may serve as a lead compound for further development .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. The compound's ability to bind to protein kinases involved in tumorigenesis has been a key area of investigation. Docking studies have shown favorable interactions with active sites on these proteins, supporting its potential as an inhibitor .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Activity |
|---|---|---|
| Diethyl malonate | Simple diester | Lacks biological activity |
| Benzoylacetone | Contains ketone but no pyrrole | Limited anticancer properties |
| 4-Benzoyl-1-methylpyrrole | Pyrrole derivative without malonate | Moderate antimicrobial activity |
The unique combination of functional groups in this compound contributes to its distinctive biological activities not found in other similar compounds .
Q & A
Q. What are the optimal synthetic conditions for preparing diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate?
Methodological Answer: The synthesis typically involves a condensation reaction between an aniline derivative (e.g., 4-benzoyl-1,5-dimethyl-1H-pyrrol-3-amine) and diethyl ethoxymethylenemalonate (EMME). Key parameters include:
- Temperature: 120–150°C (higher temperatures for electron-deficient anilines).
- Solvent: Neat conditions or high-boiling solvents like Dowtherm (for extended reactions).
- Reaction Time: 8 minutes to 17 hours, depending on substituent reactivity .
- Purification: Recrystallization from ethanol, 2-propanol, or hexane; charcoal treatment for impurity removal .
Q. Table 1: Comparative Synthesis Conditions for Analogous Derivatives
| Substituent on Aniline | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo | 120 | 2 h | 88 | |
| 2-Nitro | 120 | 2 h | 81 | |
| Pyridin-3-ylthio | 130 | 8 min | 90 | |
| 7-Methoxy-benzotriazol | 150 | 17 h | 63 |
Q. How can the purity of this compound be validated post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol or 2-propanol for high-purity crystals; monitor via melting point consistency .
- Chromatography: Thin-layer chromatography (TLC) to confirm homogeneity; column chromatography for complex mixtures .
- Spectroscopic Purity: Compare NMR integrals (e.g., ethyl group protons at δ 1.3–1.4 ppm) and LCMS data for molecular ion confirmation .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- and NMR: Identify characteristic signals (e.g., malonate methylene at δ 8.5–9.7 ppm, ethyl ester quartets at δ 4.2–4.4 ppm) .
- X-ray Crystallography: Resolve tautomeric forms (e.g., enamine vs. imine) and confirm stereochemistry using SHELXL or ORTEP-3 .
- ESI-MS: Confirm molecular weight (e.g., [M+H] peaks) and dimer formation in polar solvents .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction efficiency and product stability?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., NO): Accelerate condensation but may reduce yield due to side reactions (e.g., nitro reduction). Use lower temperatures (120°C) .
- Electron-Donating Groups (e.g., OCH): Require higher temperatures (150°C) and longer reaction times to overcome decreased electrophilicity .
- Steric Hindrance: Bulky groups (e.g., benzoyl) may necessitate solvent-free conditions or extended heating to achieve cyclization .
Q. How should researchers resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Tautomerism: Use X-ray crystallography to distinguish between enamine and imine forms, which cause NMR peak splitting (e.g., δ 11–12 ppm for NH in imine) .
- Dynamic Exchange: Variable-temperature NMR to detect equilibrium between tautomers in solution .
- Impurity Analysis: LCMS to identify byproducts (e.g., unreacted EMME or dimerized species) .
Q. What computational strategies can predict cyclization pathways for malonate derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Model transition states for intramolecular cyclization (e.g., quinolone formation) to evaluate activation barriers .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., toluene vs. Dowtherm) .
- Hammett Plots: Correlate substituent σ values with cyclization rates to design derivatives with tailored reactivity .
Q. What methodologies are recommended for evaluating biological activity?
Methodological Answer:
- Antimicrobial Assays: Determine minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using microdilution methods .
- Enzyme Inhibition Studies: Screen for activity against target enzymes (e.g., DNA gyrase) via fluorescence polarization or calorimetry .
- Cellular Uptake: Use radiolabeled analogs or fluorescent probes to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
